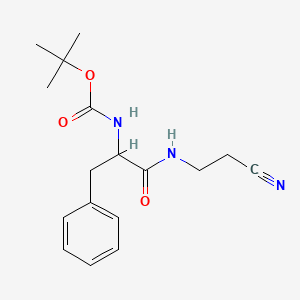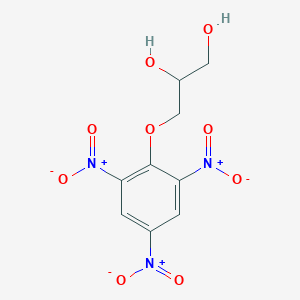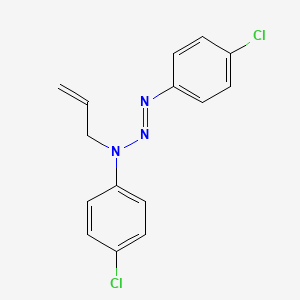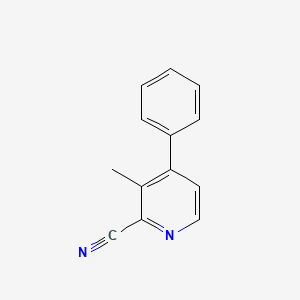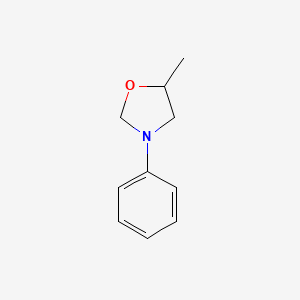
5-Methyl-3-phenyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-3-phenyl-1,3-oxazolidine can be synthesized through the condensation of 1,2-amino alcohols with aldehydes or ketones. One common method involves the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde under acidic conditions to form the desired oxazolidine . The reaction typically proceeds at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Aplicaciones Científicas De Investigación
5-Methyl-3-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Oxazolidine derivatives have shown potential as antimicrobial agents and are being investigated for their therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-1,3-oxazolidine
- 3-Methyl-2-phenyl-1,3-oxazolidine
- 2-(4-chlorophenyl)-1,3-oxazolidine
Uniqueness
5-Methyl-3-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a methyl group at the 5-position and a phenyl group at the 3-position enhances its stability and reactivity compared to other oxazolidines. This unique structure makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
73861-82-2 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H13NO/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
VJPMKAHLPYDCHH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


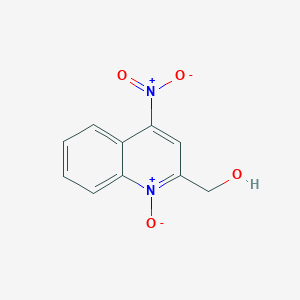
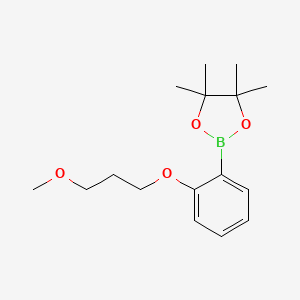
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
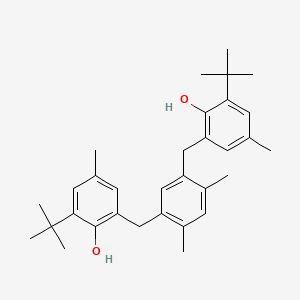
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
